N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide

Description

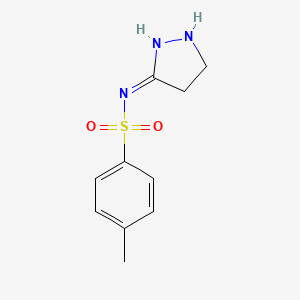

N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide group linked to a 4,5-dihydro-1H-pyrazole ring. The dihydropyrazole moiety introduces partial saturation in the pyrazole ring, which may enhance conformational flexibility and influence binding interactions with biological targets.

Properties

Molecular Formula |

C10H13N3O2S |

|---|---|

Molecular Weight |

239.30 g/mol |

IUPAC Name |

(NE)-4-methyl-N-pyrazolidin-3-ylidenebenzenesulfonamide |

InChI |

InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-6-7-11-12-10/h2-5,11H,6-7H2,1H3,(H,12,13) |

InChI Key |

DBDWSKDPAPMZHU-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCNN2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCNN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form the intermediate, which then undergoes cyclization with an α,β-unsaturated ketone under acidic or basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the sulfonamide group or the pyrazoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazoline ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed

Major Products Formed:

Oxidation: Pyrazole derivatives.

Reduction: Modified sulfonamide or pyrazoline derivatives.

Substitution: Various substituted pyrazoline or aromatic compounds

Scientific Research Applications

N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential anticonvulsant, antimicrobial, and anticancer activities

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide varies depending on its application:

Anticonvulsant Activity: It is believed to enhance γ-aminobutyric acid (GABA)-mediated inhibition or modulate voltage-dependent Na⁺ and Ca²⁺ channels.

Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency: The pyridine derivative (76% yield) demonstrates higher synthetic efficiency compared to phenolic analogs (yields unspecified) .

- Bioactivity: Phenolic pyrazoline sulfonamides exhibit marked carbonic anhydrase inhibition, suggesting that electron-donating groups (e.g., -OH) enhance enzyme interaction .

- Thermal Stability : The pyridine derivative’s higher melting point (138–142°C) may reflect stronger intermolecular forces due to its carbamoyl and chlorophenyl groups .

Methodological Considerations

Crystallographic validation () and software tools like SHELXL () are critical for confirming the structures of these compounds, particularly for resolving conformational details in dihydropyrazole and sulfonamide moieties .

Biological Activity

N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with hydrazines or hydrazones. The structural characteristics of this compound have been elucidated through crystallographic studies, indicating that it possesses a unique molecular architecture conducive to various interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through multiple mechanisms:

- Microtubule Destabilization : This compound has shown effective inhibition of microtubule assembly, suggesting potential as a microtubule-destabilizing agent in cancer therapy .

- Apoptosis Induction : Evaluations on breast cancer cell lines (MDA-MB-231) revealed that certain pyrazole derivatives could enhance caspase-3 activity, indicating their role in inducing apoptosis at low concentrations (1.0 μM) and enhancing effects at higher doses (10.0 μM) .

Other Biological Activities

This compound and its analogs have also demonstrated:

- Antibacterial Activity : Pyrazole derivatives are noted for their antibacterial properties against various pathogens.

- Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory activity, potentially useful in treating chronic inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Microtubule destabilization, apoptosis induction | |

| Antibacterial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Anticancer Evaluation

In a specific study focusing on the anticancer effects of pyrazole derivatives, three compounds were selected for further evaluation due to their promising results in inhibiting cell proliferation and inducing apoptosis in MDA-MB-231 cells. The study provided insights into the cellular mechanisms involved and suggested that these compounds could serve as lead candidates for further drug development targeting breast cancer .

Molecular Modeling Studies

Molecular modeling studies have been employed to predict the interaction of this compound with various biological targets. These studies indicate favorable binding affinities and suggest that modifications to the pyrazole ring could enhance biological activity while minimizing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.